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Compound of Interest

Compound Name: Insulin Human

Cat. No.: B612633 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for utilizing human

insulin in glucose uptake assays, a critical tool for metabolic research and the development of

therapeutics for diseases such as diabetes.

Introduction
Insulin is a key regulator of glucose homeostasis, primarily by stimulating glucose uptake into

skeletal muscle and adipose tissue. This process is initiated by the binding of insulin to its

receptor, triggering a signaling cascade that culminates in the translocation of the glucose

transporter 4 (GLUT4) to the plasma membrane.[1][2][3][4] Measuring insulin-stimulated

glucose uptake is a fundamental method for assessing insulin sensitivity and identifying

potential therapeutic agents that can modulate this pathway.

Insulin Signaling Pathway for Glucose Uptake
The canonical insulin signaling pathway leading to GLUT4 translocation and glucose uptake is

a well-characterized process. Upon binding to the alpha subunit of the insulin receptor (IR), the

receptor undergoes a conformational change, leading to the autophosphorylation of its beta

subunits. This activates the receptor's tyrosine kinase activity, which in turn phosphorylates

intracellular substrates, primarily the insulin receptor substrate (IRS) proteins.[4]

Phosphorylated IRS then serves as a docking site for phosphatidylinositol 3-kinase (PI3K),

which becomes activated and phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to
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form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates

phosphoinositide-dependent kinase-1 (PDK1) and Akt (also known as protein kinase B).[4]

Activated Akt phosphorylates a number of downstream targets, leading to the translocation of

GLUT4-containing vesicles from intracellular storage compartments to the plasma membrane.

[1][2][3][5] The fusion of these vesicles with the plasma membrane increases the number of

GLUT4 transporters at the cell surface, facilitating the uptake of glucose from the bloodstream

into the cell.[3][4]
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Insulin Signaling Pathway for GLUT4 Translocation.

Quantitative Data: Insulin Concentrations for
Glucose Uptake
The optimal concentration of human insulin for stimulating glucose uptake varies depending on

the cell type and experimental conditions. Below is a summary of commonly used

concentrations and reported EC50 values.
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Cell Line
Insulin
Concentration (for
stimulation)

Reported EC50 Notes

3T3-L1 Adipocytes
10 nM - 100 nM[6][7]

[8]
~1-10 nM

100 nM is often used

for maximal

stimulation.[6]

Human Primary

Myotubes
100 nM[9] Not specified

Used for assessing

insulin sensitivity in

primary human cells.

[9]

L6 Myotubes 100 nM Not specified

A common model for

skeletal muscle

glucose uptake.

SGBS Human

Adipocytes

150 nM (for chronic

exposure)[10]
Not specified

Used to model

hyperinsulinemia-

induced insulin

resistance.[10]

Nondiabetic Humans

(in vivo)

~150 - 700 pmol/l[11]

[12]

EC50 for glucose

clearance ~240 µU/ml

in lean subjects[13]

[14]

In vivo studies show a

dose-dependent

increase in glucose

uptake.[11][12]

Experimental Protocols
Cell Culture and Differentiation
Accurate and reproducible results depend on properly cultured and differentiated cells. The

following are general guidelines for commonly used cell lines.

3T3-L1 Adipocyte Differentiation:

Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum.

Once confluent, induce differentiation with DMEM containing 10% fetal bovine serum (FBS),

0.5 mM IBMX, 1 µM dexamethasone, and 1.7 µM insulin.
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After 48 hours, switch to DMEM with 10% FBS and 1.7 µM insulin for another 48 hours.

Maintain the cells in DMEM with 10% FBS, changing the medium every 2-3 days. Adipocytes

are typically ready for experiments between days 8 and 12 post-differentiation.[7]

Human Primary Myotube Differentiation:

Isolate myoblasts from human skeletal muscle biopsies and culture in a growth medium.

To induce differentiation, switch to a differentiation medium (e.g., DMEM with 2% horse

serum) once myoblasts reach high confluency.

Allow myotubes to form and mature for 5-7 days before conducting glucose uptake assays.

[9]

Glucose Uptake Assay Methodologies
Several methods are available for measuring glucose uptake, each with its advantages and

disadvantages.[15][16]

Radiolabeled Glucose Uptake Assay (e.g., using 3H-2-deoxy-D-glucose): This is a highly

sensitive and traditional method.[17]

Fluorescent Glucose Uptake Assay (e.g., using 2-NBDG): A non-radioactive alternative that

allows for analysis using fluorescence microscopy or plate readers.[18][19]

Luminescent Glucose Uptake Assay: A simple and sensitive non-radioactive method suitable

for high-throughput screening.[15]

Protocol: 2-Deoxy-D-[3H]glucose Uptake Assay in 3T3-
L1 Adipocytes
This protocol is adapted from established methods.[7]

Materials:

Differentiated 3T3-L1 adipocytes in 12-well plates
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Krebs-Ringer-HEPES (KRH) buffer (136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO4, 1.25 mM

CaCl2, 20 mM HEPES, pH 7.4) with 0.2% BSA

Human insulin

2-deoxy-D-[3H]glucose

Cytochalasin B (as a negative control for glucose transport inhibition)

0.1 M HCl

Scintillation cocktail

Procedure:

Wash differentiated 3T3-L1 adipocytes twice with KRH buffer.

Serum starve the cells by incubating in KRH buffer for 2 hours at 37°C.

Wash the cells once with KRH buffer.

Pre-incubate the cells with or without human insulin (e.g., 100 nM for maximal stimulation) in

KRH buffer for 30 minutes at 37°C. For negative controls, add cytochalasin B (e.g., 20 µM)

during this step.

Initiate glucose uptake by adding 2-deoxy-D-[3H]glucose (final concentration ~0.5 µCi/mL)

and unlabeled 2-deoxy-D-glucose (final concentration ~50 µM).

Incubate for 5-10 minutes at 37°C. The timing is critical as uptake is rapid.

Terminate the assay by washing the cells three times with ice-cold PBS.

Lyse the cells with 0.1 M HCl.

Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure

radioactivity using a scintillation counter.

Normalize the counts per minute (CPM) to the protein concentration of each well.
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Protocol: Fluorescent Glucose Uptake Assay using 2-
NBDG
This protocol provides a non-radioactive alternative.[18][19][20]

Materials:

Differentiated cells in a black, clear-bottom 96-well plate

PBS

Serum-free medium

Human insulin

2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)

Fluorescence plate reader (Excitation/Emission ~485/535 nm)

Procedure:

Wash differentiated cells twice with PBS.

Serum starve the cells in serum-free medium for 2-4 hours at 37°C.

Replace the medium with a glucose-free buffer (e.g., KRH buffer).

Pre-incubate the cells with or without human insulin (e.g., 100 nM) for 30 minutes at 37°C.

Add 2-NBDG to a final concentration of 50-100 µM.

Incubate for 15-30 minutes at 37°C.

Remove the 2-NBDG containing buffer and wash the cells three times with ice-cold PBS.

Add PBS to each well and measure fluorescence using a plate reader.

Experimental Workflow
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The general workflow for conducting an insulin-stimulated glucose uptake assay is outlined

below.

Cell Seeding and
Differentiation

Serum Starvation

Pre-incubation with
Insulin (+/- Inhibitors)

Addition of Glucose Analog
(Radiolabeled or Fluorescent)

Incubation
(Glucose Uptake)

Termination of Uptake
(Washing)

Cell Lysis

Measurement
(Scintillation Counting or
Fluorescence Reading)

Data Analysis
(Normalization to Protein)
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General Workflow for Glucose Uptake Assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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